Disodium 2'-deoxyuridylate

Übersicht

Beschreibung

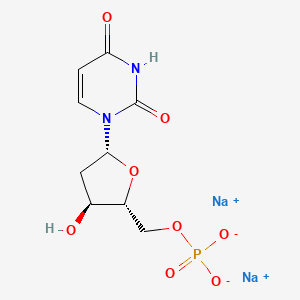

Disodium 2’-deoxyuridylate is a chemical compound with the molecular formula C9H11N2O8P.2Na and a molecular weight of 352.1455. It is a nucleotide analog that plays a crucial role in various biochemical processes, particularly in the synthesis of DNA. This compound is a disodium salt of 2’-deoxyuridine 5’-phosphate and is often used in scientific research due to its structural similarity to naturally occurring nucleotides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Disodium 2’-deoxyuridylate typically involves the phosphorylation of 2’-deoxyuridine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of Disodium 2’-deoxyuridylate involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels required for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Disodium 2’-deoxyuridylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form uridine derivatives.

Reduction: It can be reduced to form deoxyuridine.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Uridine derivatives.

Reduction: Deoxyuridine.

Substitution: Various substituted uridine analogs.

Wissenschaftliche Forschungsanwendungen

Disodium 2’-deoxyuridylate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other nucleotide analogs and as a reagent in various chemical reactions.

Biology: It plays a role in studying DNA synthesis and repair mechanisms.

Medicine: It is used in the development of antiviral and anticancer drugs due to its ability to interfere with DNA synthesis.

Industry: It is utilized in the production of diagnostic reagents and as a standard in analytical chemistry

Wirkmechanismus

Disodium 2’-deoxyuridylate exerts its effects by mimicking the natural nucleotide, deoxyuridine monophosphate. It is incorporated into DNA during replication, leading to the inhibition of DNA synthesis. This compound targets enzymes such as thymidylate synthase, which is crucial for the synthesis of thymidine monophosphate from deoxyuridylate. By inhibiting this enzyme, Disodium 2’-deoxyuridylate disrupts the production of thymidine, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Vergleich Mit ähnlichen Verbindungen

Deoxyuridine monophosphate (dUMP): A naturally occurring nucleotide involved in

Biologische Aktivität

Disodium 2'-deoxyuridylate, commonly referred to as deoxyuridine monophosphate (dUMP), is a crucial nucleotide in the biosynthesis of DNA. It plays a significant role in cellular metabolism and has implications in various biological processes, particularly in the context of cancer treatment and nucleotide metabolism.

Chemical Structure and Biosynthesis

dUMP is a pyrimidine nucleotide that consists of a uracil base attached to a deoxyribose sugar with one phosphate group. Its structural formula can be represented as follows:

The biosynthesis of dUMP occurs from uridine monophosphate (UMP) through the action of ribonucleotide reductase, which reduces UMP to deoxyuridine diphosphate (dUDP). Subsequently, dUDP is converted to dUMP via the action of nucleoside diphosphate kinase.

Biological Functions

-

Precursor for DNA Synthesis :

- dUMP serves as the precursor for deoxythymidine monophosphate (dTMP), which is synthesized by thymidylate synthase. This reaction is critical for DNA replication and repair processes, as dTMP is necessary for the synthesis of thymidine triphosphate (dTTP), an essential building block for DNA.

-

Role in Pyrimidine Metabolism :

- dUMP is involved in the metabolic pathway of pyrimidines, which are vital for nucleic acid synthesis. The regulation of dUMP levels is crucial for maintaining the balance between deoxyribonucleotides required for DNA synthesis.

-

Interaction with Chemotherapeutic Agents :

- dUMP's role becomes particularly significant in cancer therapy, especially concerning 5-fluorouracil (5-FU). 5-FU acts by inhibiting thymidylate synthase, leading to reduced dTMP production from dUMP. This inhibition disrupts DNA synthesis in rapidly dividing cancer cells, making it an effective chemotherapeutic agent.

1. Interaction with 5-Fluorouracil

A study highlighted that 5-FU competes with dUMP for binding to thymidylate synthase, effectively reducing the synthesis of dTMP and leading to cytotoxic effects in tumor cells. The study found that the presence of supplemental thymidine could rescue S-phase arrest in cells treated with 5-FU, indicating that dUMP levels directly influence the efficacy of this chemotherapy drug .

2. Uracil Misincorporation and Genotoxicity

Research has shown that improper incorporation of uracil into DNA can lead to replication fork instability and double-strand breaks (DSBs). In experiments with uracil DNA glycosylase (UNG) deficient cells, increased levels of DSBs were observed when treated with pemetrexed, a drug that indirectly affects dUMP metabolism by inhibiting thymidylate synthase . This underscores the importance of maintaining proper dUMP levels to prevent genotoxicity.

Data Table: Comparison of Biological Activities

| Biological Activity | Description | Implication |

|---|---|---|

| Precursor for DNA Synthesis | Converts to dTMP via thymidylate synthase | Essential for cell proliferation |

| Interaction with Chemotherapy | Inhibition by 5-FU leads to reduced dTMP production | Effective against cancer cells |

| Role in Genotoxicity | Misincorporation leads to DSBs and genomic instability | Potential target for cancer therapy |

Eigenschaften

IUPAC Name |

disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVXMLXAXVVONE-CDNBRZBRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

964-26-1 (Parent) | |

| Record name | Disodium 2'-deoxyuridylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042155088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

352.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42155-08-8 | |

| Record name | Disodium 2'-deoxyuridylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042155088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Uridylic acid, 2'-deoxy-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 2'-DEOXYURIDYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AG9V4748N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper highlights that disodium 2'-deoxyuridylate (dUMP) levels increase in response to methotrexate treatment. Why does this occur, and what does this tell us about methotrexate's mechanism of action?

A1: Methotrexate is a known inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Thymidylate synthase uses 2'-deoxyuridine 5′-monophosphate disodium salt (dUMP) as a substrate to produce thymidylate (dTMP), a key building block of DNA. When methotrexate inhibits TS, it prevents the conversion of dUMP to dTMP. This blockage leads to the accumulation of dUMP within the cell. Therefore, the observed increase in dUMP levels upon methotrexate treatment serves as a direct indicator of methotrexate's inhibitory effect on TS activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.